4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This compound is characterized by the presence of a methoxyphenyl group, a methylsulfonyl group, and a phenyl group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form chalcone This intermediate is then subjected to cyclization with guanidine to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-Hydroxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine.
Reduction: Formation of 4-(4-Aminophenyl)-5-(methylsulfonyl)-2-phenylpyrimidine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The methoxy and methylsulfonyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl methyl sulfone
- 4-Bromothioanisole
- Methyl phenyl sulfoxide
Uniqueness
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-phenylpyrimidine is unique due to the combination of its functional groups and the pyrimidine ring. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. For example, the presence of the methylsulfonyl group enhances its solubility and reactivity compared to compounds lacking this group.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-5-methylsulfonyl-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-15-10-8-13(9-11-15)17-16(24(2,21)22)12-19-18(20-17)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLOMQRLRCLRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.